4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Sulfamoyl benzoic acid Physicochemical property Analytical characterization

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-43-5) is a sulfamoyl benzoic acid (SBA) derivative with a defining 4-methoxy substitution that confers subnanomolar LPA2 agonist activity (EC50 = 5.06 pM) and exclusive receptor selectivity. Unsubstituted or positional isomer analogs lose >20,000-fold potency, making this specific CAS essential for reproducible LPA2 signaling, radioprotection, and anti-apoptotic research. Supplied with MSDS, NMR, HPLC, and LC-MS documentation. Verify CAS before purchase.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34
CAS No. 750613-43-5
Cat. No. B2617857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
CAS750613-43-5
Molecular FormulaC14H14N2O5S
Molecular Weight322.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CC=N2
InChIInChI=1S/C14H14N2O5S/c1-21-12-6-5-10(14(17)18)8-13(12)22(19,20)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3,(H,17,18)
InChIKeyVTPRAEHGOQFMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-43-5): Core Identity and Molecular Properties for Procurement Decisions


4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-43-5, molecular formula C14H14N2O5S, molecular weight 322.34 g/mol) is a sulfamoyl benzoic acid (SBA) derivative incorporating a 4-methoxy substitution on the benzoic acid ring and a pyridin-2-ylmethyl moiety on the sulfamoyl nitrogen. This compound represents a specific structural subclass within the broader SBA chemotype, which has been explored as LPA2 receptor agonists with subnanomolar activity [1] and as TRPM8 antagonists [2]. Commercially, the compound is typically available at 95% purity or higher (NLT 98% from select vendors) with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS .

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-43-5): Why Substitution with Close Analogs Introduces Significant Scientific Risk


Within the sulfamoyl benzoic acid (SBA) compound class, minor structural modifications—particularly the presence and position of methoxy substituents on the benzoic acid ring—produce orders-of-magnitude differences in receptor binding affinity and functional activity. Experimental structure-activity relationship (SAR) data from the LPA2 receptor agonist series demonstrate that while the 4-methoxy SBA scaffold yields potent and selective agonists [1], the unsubstituted analog (lacking methoxy) shows no detectable agonist effect up to 10 μM [2]. Furthermore, shifting the methoxy substitution pattern from the 4-position (as in 4-methoxy-3-sulfamoyl) to alternative regioisomers can increase EC50 by over 20,000-fold [1]. Consequently, procuring an unsubstituted SBA analog or a positional isomer of 4-methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid in place of the title compound will not reproduce its biological profile and may invalidate assay results.

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-43-5): Quantifiable Differentiation Evidence for Scientific Selection


Molecular Weight Differentiation: 4-Methoxy SBA vs. Unsubstituted 3-Sulfamoyl Analog

The presence of a 4-methoxy group on the benzoic acid ring of 4-methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-43-5) increases its molecular weight to 322.34 g/mol (C14H14N2O5S) . In contrast, the direct unsubstituted analog, 3-[(pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid (lacking the 4-methoxy group), has a molecular formula of C13H12N2O4S and a molecular weight of 292.31 g/mol . This structural difference confers distinct physicochemical properties relevant to compound handling, solubility profiling, and analytical method development.

Sulfamoyl benzoic acid Physicochemical property Analytical characterization

Aqueous Solubility at Physiological pH: Quantified Solubility for In Vitro Assay Planning

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-43-5) exhibits a measured solubility of >48.4 μg/mL at pH 7.4, as determined in aqueous buffer conditions at the Burnham Center for Chemical Genomics [1]. This value represents the mean solubility at physiologically relevant pH and corresponds to approximately >150 μM. While direct comparative solubility data for the unsubstituted analog under identical conditions are not publicly available, the presence of the 4-methoxy group is expected to modulate hydrophilicity relative to the parent scaffold, influencing compound handling, stock solution preparation, and assay buffer compatibility.

Solubility Physicochemical property In vitro assay

Positional Methoxy Effect on LPA2 Receptor Agonist Activity: >20,000-Fold Potency Differential

In the sulfamoyl benzoic acid (SBA) LPA2 agonist series, the position of the methoxy substituent on the benzoic acid ring profoundly modulates receptor activation potency. The 4-methoxy-3-sulfamoyl substitution pattern (as in the target compound) is associated with subnanomolar to low nanomolar LPA2 agonist activity [1]. Specifically, compound 11d (incorporating the 4-methoxy-3-sulfamoyl scaffold) exhibits an EC50 of 5.06 × 10⁻⁶ μM (5.06 pM) for LPA2 activation, whereas compound 11c (a positional isomer with altered methoxy substitution pattern) shows an EC50 of 1.5 × 10⁻⁴ μM (150 pM) [1]. The unsubstituted parent scaffold (compound 7a) displays no detectable LPA2 agonist effect up to 10 μM [1]. This represents a >20,000-fold difference in potency between optimal and suboptimal methoxy positioning, and complete loss of detectable activity for the unsubstituted analog.

LPA2 receptor GPCR agonist Structure-activity relationship Radioprotection

LPA Receptor Subtype Selectivity Profile: LPA2-Specific Activation Without LPA1/LPA3 Cross-Reactivity

Sulfamoyl benzoic acid (SBA) analogues bearing the 4-methoxy substitution pattern exhibit exquisite selectivity for the LPA2 receptor subtype, with no detectable agonist activity at LPA1, LPA3, LPA4, or LPA5 receptors at concentrations up to 10 μM [1]. This is in contrast to the endogenous ligand LPA 18:1, which activates all five LPA receptor subtypes with EC50 values ranging from 0.002 μM to 0.83 μM [1]. The reference compound GRI-977143 (another SBA derivative) shows LPA2 agonist activity (EC50 = 3.30 μM) but also acts as an LPA3 antagonist (IC50 = 6.6 μM) [1], indicating that even within the SBA class, selectivity profiles are not uniform. The 4-methoxy-3-sulfamoyl scaffold therefore offers a distinct selectivity advantage for experiments requiring LPA2-specific pharmacological modulation without confounding activity at other LPA receptor subtypes.

LPA2 selectivity GPCR Receptor specificity Off-target activity

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-43-5): High-Value Research Applications Supported by Quantitative Evidence


LPA2 Receptor-Specific GPCR Pharmacology and Radioprotection Research

Based on class-level SAR evidence demonstrating that the 4-methoxy-3-sulfamoyl scaffold confers subnanomolar LPA2 agonist activity (EC50 = 5.06 pM for compound 11d) with exclusive LPA2 selectivity and no cross-reactivity at LPA1/LPA3/LPA4/LPA5 up to 10 μM [1], this compound serves as a valuable research tool for studying LPA2-specific signaling pathways. LPA2 activation mediates antiapoptotic and mucosal barrier-protective effects in the gut and has been shown to protect against radiation-induced apoptosis [2]. Researchers investigating LPA2-mediated radioprotection or anti-apoptotic mechanisms require compounds with this specific substitution pattern, as unsubstituted SBA analogs show no detectable LPA2 activity [1].

Structure-Activity Relationship (SAR) Studies of Sulfamoyl Benzoic Acid Derivatives

The >20,000-fold potency differential between optimal 4-methoxy positioning and unsubstituted analogs [1] establishes this compound as a critical reference point in SBA SAR investigations. Researchers developing next-generation LPA2 agonists or exploring the role of methoxy substituents in receptor binding can use 4-methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid as a benchmark scaffold. Its defined molecular weight (322.34 g/mol) and solubility profile (>48.4 μg/mL at pH 7.4) facilitate reproducible preparation of stock solutions for systematic SAR campaigns.

Analytical Method Development and Quality Control Reference Standard

With documented molecular weight (322.34 g/mol), elemental composition (C14H14N2O5S) , and commercial availability at NLT 98% purity with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS , this compound is suitable for use as an analytical reference standard. Its distinct molecular weight differentiates it from the unsubstituted analog (292.31 g/mol; C13H12N2O4S) , enabling unambiguous identification and quantification in complex mixtures. Laboratories developing LC-MS methods for SBA derivative detection and quantification benefit from the compound's well-characterized analytical properties.

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